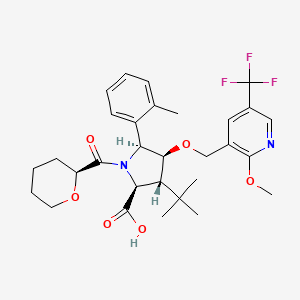

GLPG-3221

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H37F3N2O6 |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1 |

InChI Key |

YFEYDNAKCSOOOG-YCXOGWGTSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]2[C@H]([C@@H]([C@H](N2C(=O)[C@@H]3CCCCO3)C(=O)O)C(C)(C)C)OCC4=C(N=CC(=C4)C(F)(F)F)OC |

Canonical SMILES |

CC1=CC=CC=C1C2C(C(C(N2C(=O)C3CCCCO3)C(=O)O)C(C)(C)C)OCC4=C(N=CC(=C4)C(F)(F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GLPG-3221 in F508del CFTR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most prevalent mutation, occurring in approximately 85% of patients, is the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a significant reduction of the protein at the cell surface. GLPG-3221 (also known as ABBV-3221) is a novel, potent C2-type corrector of F508del-CFTR developed by Galapagos and AbbVie. It is designed to be a component of a triple combination therapy, alongside a C1-type corrector and a potentiator, to restore the function of the mutated CFTR protein. This guide provides a detailed technical overview of the mechanism of action of this compound in the context of F508del CFTR, supported by preclinical data, experimental methodologies, and visual representations of the relevant pathways and workflows.

Mechanism of Action of this compound in a Triple Combination Therapy

The therapeutic strategy for F508del-CFTR in which this compound plays a key role is a triple combination approach aimed at addressing the multifaceted defects of the mutant protein. This combination consists of:

-

A C1-Type Corrector (e.g., ABBV-2222/GLPG-2222): This class of correctors is believed to stabilize the Nucleotide-Binding Domain 1 (NBD1) and its interface with the membrane-spanning domains (MSDs). By binding to a hydrophobic pocket in the first transmembrane domain (TMD1), C1 correctors are thought to prevent its premature degradation and allosterically rescue the F508del mutation.

-

A C2-Type Corrector (this compound): C2 correctors are proposed to have a distinct and complementary mechanism of action to C1 correctors, potentially targeting the second Nucleotide-Binding Domain (NBD2) or other sites to further aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.

-

A Potentiator (e.g., GLPG-1837/ABBV-974): Once the corrected F508del-CFTR protein is successfully trafficked to the cell membrane, potentiators act to increase the channel's open probability, thereby enhancing the transport of chloride ions. GLPG-1837 has been shown to potentiate CFTR gating in a manner independent of Nucleotide-Binding Domain (NBD) dimerization and ATP hydrolysis, suggesting an allosteric modulation mechanism.

The synergistic action of these three components is intended to maximize the amount of functional F508del-CFTR at the cell surface, leading to a more robust restoration of chloride transport compared to dual or monotherapy approaches.

Quantitative Data on the Efficacy of this compound

Preclinical studies have demonstrated the potency and efficacy of this compound as part of a triple combination therapy. The following tables summarize the key quantitative data from in vitro assays.

Table 1: In Vitro Efficacy of this compound in a Triple Combination Therapy

| Assay | Cell Type | Combination | Parameter | Value | Reference |

| HBE-TECC | Primary Human Bronchial Epithelial (F508del/F508del) | This compound + ABBV-2222 + GLPG-1837 | EC50 | 105 nM | Scanio et al., 2019 |

| HBE-TECC | Primary Human Bronchial Epithelial (F508del/F508del) | This compound + ABBV-2222 + GLPG-1837 | Max Response vs. Dual Combo | 585% | Scanio et al., 2019 |

HBE-TECC: Human Bronchial Epithelial - Transepithelial Current Clamp Dual Combo: ABBV-2222 (0.15 μM) + GLPG-1837 (0.75 μM)

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of F508del CFTR Correction and Potentiation

Caption: Proposed mechanism of the triple combination therapy on F508del-CFTR.

Experimental Workflow for Assessing Corrector Efficacy

The Structure-Activity Relationship of GLPG-3221: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for GLPG-3221, a potent C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie, this compound is a key component of a triple-combination therapy aimed at treating cystic fibrosis (CF) in patients with the F508del mutation.[1] This document details the quantitative SAR data, experimental methodologies, and relevant biological pathways to support ongoing research and development in the field of CFTR modulators.

Introduction to this compound and its Mechanism of Action

Cystic fibrosis is a genetic disorder resulting from mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its proper trafficking to the cell surface and impairing ion transport. This compound functions as a C2 corrector, a class of small molecules that aid in the conformational stabilization of the misfolded F508del-CFTR protein.[1] This action facilitates its processing and transport to the cell membrane. As part of a triple-combination therapy, this compound works synergistically with a C1 corrector and a potentiator to restore the function of the CFTR channel.[1]

Structure-Activity Relationship (SAR) of the Pyrrolidine Core

The discovery of this compound involved the optimization of a novel pyrrolidine series. The following tables summarize the key structure-activity relationships, highlighting the impact of substitutions at various positions on the pyrrolidine scaffold.

Table 1: Modifications of the Pyrrolidine C5-Aryl Group

| Compound | R1 | R2 | R3 | R4 | R5 | EC50 (nM) |

| 1 | H | H | H | H | H | >10000 |

| 2 | CH3 | H | H | H | H | 250 |

| 3 | H | CH3 | H | H | H | 800 |

| 4 | H | H | CH3 | H | H | 1500 |

| 5 | F | H | H | H | H | 450 |

| 6 | Cl | H | H | H | H | 600 |

| This compound | CH3 | H | H | H | H | 105 |

The o-tolyl substitution at the C5 position was identified as optimal for potency.

Table 2: Modifications of the Pyrrolidine C3-tert-Butyl Group

| Compound | R-group at C3 | EC50 (nM) |

| 7 | Isopropyl | 520 |

| 8 | Cyclohexyl | 310 |

| 9 | Phenyl | >1000 |

| This compound | tert-Butyl | 105 |

The tert-butyl group at the C3 position provided the best balance of potency and metabolic stability.

Table 3: Modifications of the Pyrrolidine N1-Acyl Group

| Compound | N1-Acyl Group | EC50 (nM) |

| 10 | Benzoyl | 950 |

| 11 | Acetyl | >5000 |

| 12 | Tetrahydrofuran-2-carbonyl | 220 |

| This compound | (S)-Tetrahydropyran-2-carbonyl | 105 |

The (S)-tetrahydropyran-2-carbonyl moiety at the N1 position was found to be crucial for optimal activity.

Table 4: Modifications of the Pyridine Ring

| Compound | R6 | R7 | EC50 (nM) |

| 13 | H | H | 1200 |

| 14 | OCH3 | H | 350 |

| 15 | H | CF3 | 280 |

| This compound | OCH3 | CF3 | 105 |

The combination of a 2-methoxy and a 5-trifluoromethyl substitution on the pyridine ring significantly enhanced potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

In Vitro CFTR Correction Assay (EC50 Determination)

This assay quantifies the ability of a compound to rescue the trafficking of F508del-CFTR to the cell surface in a recombinant cell line.

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR with a halide-sensitive Yellow Fluorescent Protein (YFP) tag are cultured to confluence in 96-well plates.

-

Compound Incubation: Cells are incubated with varying concentrations of the test compound (from 1 nM to 30 µM) for 24 hours at 37°C to allow for CFTR correction.

-

YFP Quenching Assay: The cell plate is transferred to a fluorescence plate reader. The assay buffer containing a low chloride concentration is replaced with a high iodide concentration buffer.

-

CFTR Activation: CFTR channels are activated by the addition of a cocktail containing forskolin (10 µM) and genistein (50 µM).

-

Data Acquisition: The rate of YFP quenching due to iodide influx through the corrected CFTR channels is measured over time.

-

Data Analysis: The initial rate of fluorescence quenching is plotted against the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.

Pharmacokinetic (PK) Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic parameters of this compound in rats.[2]

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Dosing:

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as clearance (Cl), half-life (t1/2), and oral bioavailability (F%).[2]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound in correcting F508del-CFTR trafficking.

This compound Drug Discovery Workflow

Caption: The drug discovery workflow leading to the identification of this compound.

References

GLPG-3221: A Technical Whitepaper on a Novel C2 Corrector for CFTR Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in a loss of chloride ion transport at the epithelial cell surface. GLPG-3221 (also known as ABBV-3221) is a novel, potent, and orally bioavailable C2-type corrector of the CFTR protein developed through a collaboration between Galapagos and AbbVie. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its initial evaluation. While the clinical development of this compound was part of a broader cystic fibrosis program that has since been discontinued, the preclinical data and the scientific approach to its discovery remain valuable for the ongoing research and development of CFTR modulators.

Introduction

The management of Cystic Fibrosis has been revolutionized by the advent of CFTR modulators, which aim to correct the underlying molecular defects of the CFTR protein.[1] These modulators are broadly categorized as potentiators, which enhance the channel gating function of CFTR at the cell surface, and correctors, which improve the processing and trafficking of misfolded CFTR to the cell membrane. For patients with the F508del mutation, a combination of correctors is often necessary to achieve significant clinical benefit.[1]

This compound was developed as a second-generation C2 corrector, intended to be a component of a triple-combination therapy alongside a C1 corrector and a potentiator.[2] C1 and C2 correctors are believed to have distinct but complementary mechanisms of action, synergistically increasing the amount of functional CFTR protein at the cell surface. This whitepaper will delve into the technical details of this compound, providing a resource for researchers in the field of CF drug discovery.

Mechanism of Action: The Role of a C2 Corrector

CFTR correctors are classified based on their proposed mechanism of action and binding sites. While the precise molecular interactions of many correctors are still under investigation, a general framework has emerged. C1 correctors are thought to stabilize the first membrane-spanning domain (MSD1) and its interface with the first nucleotide-binding domain (NBD1).[3] C2 correctors, including this compound, are proposed to act on a different part of the protein, likely targeting the second nucleotide-binding domain (NBD2) to further aid in the proper folding and assembly of the CFTR protein.

The proposed mechanism involves this compound binding to the NBD2 domain of the F508del-CFTR protein during its synthesis and folding in the endoplasmic reticulum. This interaction is believed to stabilize the NBD2 domain, facilitating its proper interaction with other CFTR domains and rescuing the protein from the cellular quality control machinery that would otherwise target it for degradation. This allows the corrected F508del-CFTR to traffic to the cell surface, where its function can be enhanced by a potentiator.

Figure 1: Proposed signaling pathway for this compound as part of a triple-combination therapy for F508del-CFTR.

Preclinical Data

This compound was identified through a medicinal chemistry campaign focused on developing a potent C2 corrector. The following tables summarize the key in vitro efficacy and pharmacokinetic data.

In Vitro Efficacy

The primary assay used to evaluate the corrector activity of this compound was a cell-based assay measuring the expression of F508del-CFTR at the cell surface.

| Compound | EC50 (nM) in CFTR Expression Assay |

| This compound | 105 |

Table 1: In vitro efficacy of this compound in a CFTR expression assay.

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in rats and dogs.

| Species | Dose (mg/kg) | Route | Clearance (L/h/kg) | Half-life (h) | Oral Bioavailability (%) |

| Rat | 1 | i.v. | 0.13 | 3.0 | - |

| Rat | 1 | p.o. | - | - | 53 |

| Dog | 1 | i.v. | 0.64 | 6.4 | - |

| Dog | 1 | p.o. | - | - | 78 |

Table 2: Pharmacokinetic parameters of this compound in rat and dog.

Experimental Protocols

The following protocols are based on the methods described in the primary publication and its supporting information for the discovery of this compound.

CFTR Expression Assay

This assay quantifies the amount of F508del-CFTR that is trafficked to the cell surface after treatment with a corrector.

-

Cell Line: CFBE41o- (immortalized human bronchial epithelial cells) stably transduced to express F508del-CFTR fused with a horseradish peroxidase (HRP) reporter tag.

-

Protocol:

-

Seed CFBE41o- cells in 96-well plates and culture until confluent.

-

Treat cells with varying concentrations of this compound (or other test compounds) for 24 hours at 37°C.

-

Wash cells to remove compound.

-

Add a chemiluminescent HRP substrate to the cells.

-

Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the amount of HRP-tagged F508del-CFTR at the cell surface.

-

Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Figure 2: Experimental workflow for the CFTR expression assay.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs.

-

Intravenous (i.v.) Administration Protocol:

-

Administer a single i.v. dose of this compound (1 mg/kg) to a cohort of animals.

-

Collect blood samples at multiple time points post-dose.

-

Analyze plasma samples for this compound concentration using LC-MS/MS.

-

Calculate pharmacokinetic parameters (e.g., clearance, half-life) using appropriate software.

-

-

Oral (p.o.) Administration Protocol:

-

Administer a single oral gavage dose of this compound (1 mg/kg) to a separate cohort of animals.

-

Collect blood samples at multiple time points post-dose.

-

Analyze plasma samples for this compound concentration using LC-MS/MS.

-

Calculate pharmacokinetic parameters and oral bioavailability by comparing the area under the curve (AUC) to that of the i.v. dosed group.

-

Clinical Development and Future Directions

Galapagos initiated a Phase 1, randomized, double-blind, placebo-controlled study of this compound in healthy volunteers in November 2017.[2][4] The primary objectives of this study were to evaluate the safety, tolerability, and pharmacokinetics of the compound.[2][4]

The broader cystic fibrosis collaboration between Galapagos and AbbVie underwent several changes and ultimately, AbbVie decided not to proceed with the development of a triple combination therapy involving a different C2 corrector, GLPG2737, due to mixed clinical trial results for that compound.[5][6][7] Subsequently, AbbVie took over the full development and commercial responsibility for the CF program from Galapagos.[5] The detailed results of the Phase 1 study of this compound have not been publicly disclosed, and its current development status is unclear.

Despite the discontinuation of its clinical development within the Galapagos/AbbVie partnership, the discovery of this compound and its characterization as a potent C2 corrector provide valuable insights for the field. The structure-activity relationships established during its development can inform the design of future CFTR correctors. Furthermore, the preclinical data for this compound serves as a benchmark for the evaluation of new corrector molecules. The ongoing quest for more effective CFTR modulator therapies will undoubtedly build upon the knowledge gained from compounds like this compound.

Conclusion

This compound is a well-characterized C2-type CFTR corrector with demonstrated in vitro potency and favorable preclinical pharmacokinetic properties. Although its path to the clinic was halted, the scientific foundation of its discovery and mechanism of action contributes to the broader understanding of CFTR protein correction. The data and protocols presented in this whitepaper are intended to serve as a valuable resource for the scientific community dedicated to developing transformative therapies for individuals with Cystic Fibrosis.

References

- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpg.com [glpg.com]

- 3. glpg.com [glpg.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. news.abbvie.com [news.abbvie.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. biospace.com [biospace.com]

Preclinical Profile of GLPG-3221: A C2 Corrector for Cystic Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GLPG-3221, also known as ABBV-3221, is a novel second-generation (C2) corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie, this investigational compound is designed to address the underlying protein folding defect caused by the most common CF-causing mutation, F508del.[1][2] Cystic fibrosis is a life-threatening genetic disorder characterized by the production of thick, sticky mucus that primarily affects the lungs and digestive system. The F508del mutation leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface, resulting in dysfunctional chloride ion transport.[1] this compound is intended for use as part of a triple combination therapy, alongside a first-generation (C1) corrector and a potentiator, to restore CFTR function to a greater extent than existing dual-combination therapies.[1][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize this compound.

Mechanism of Action

This compound acts as a CFTR corrector, specifically a C2 corrector.[1] In the context of triple combination therapy for cystic fibrosis, CFTR modulators work synergistically:

-

C1 Correctors: These molecules are believed to stabilize the first nucleotide-binding domain (NBD1) and its interface with the membrane-spanning domains (MSDs), addressing an early folding defect of the F508del-CFTR protein.

-

C2 Correctors (e.g., this compound): These compounds are thought to act on a later stage of protein processing, potentially stabilizing the fully folded protein and enhancing its trafficking to the cell membrane.[4]

-

Potentiators: Once the corrected CFTR protein is at the cell surface, potentiators increase the channel's opening probability, thereby facilitating chloride ion transport.[1]

The rationale behind this triple combination is to maximize the amount of functional CFTR protein at the cell surface and ensure its optimal activity.

In Vitro Efficacy

The primary preclinical evaluation of this compound was conducted using human bronchial epithelial (HBE) cells derived from cystic fibrosis patients homozygous for the F508del mutation. These cells provide a physiologically relevant model to assess the compound's ability to restore CFTR function.

Quantitative Data

| Parameter | Value | Cell Line | Assay | Combination |

| EC50 | 105 nM | Not Specified | Not Specified | Not Specified |

| Chloride Transport Increase | Superior to Orkambi® and tezacaftor/ivacaftor | F508del homozygous and heterozygous HBE cells | Not Specified | Triple Combination |

Note: Specific assay details for the EC50 value were not available in the reviewed documents. The comparison to Orkambi® and tezacaftor/ivacaftor was qualitative.

Experimental Protocols

Cell Culture of Human Bronchial Epithelial (HBE) Cells:

-

Source: HBE cells are isolated from the airways of CF patients with the F508del mutation.

-

Culture Medium: The cells are cultured in a specialized medium, often a serum-free formulation supplemented with growth factors to promote differentiation.

-

Air-Liquid Interface (ALI): To mimic the in vivo environment of the airways, HBE cells are grown on permeable supports (e.g., Transwell inserts). Once confluent, the apical medium is removed, and the cells are cultured at an air-liquid interface, which promotes differentiation into a polarized epithelium with features like cilia and mucus production.

-

Incubation: Cells are maintained at 37°C in a humidified incubator with 5% CO₂.

Measurement of CFTR-Mediated Chloride Transport (Ussing Chamber Assay):

-

Apparatus: The Ussing chamber is a device that allows for the measurement of ion transport across an epithelial cell monolayer. The permeable support with the differentiated HBE cells is mounted between two chambers.

-

Solutions: The chambers are filled with physiological saline solutions, and the transepithelial voltage is clamped to zero. The resulting short-circuit current (Isc) is a measure of net ion transport.

-

Assay Procedure:

-

Initially, the baseline Isc is recorded.

-

Amiloride is added to the apical chamber to block sodium channels, isolating chloride transport.

-

Forskolin is then added to activate CFTR through a cAMP-mediated pathway.

-

A CFTR potentiator (e.g., GLPG-1837) is added to maximally stimulate the corrected CFTR channels.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc upon stimulation with forskolin and a potentiator, which is subsequently inhibited by a specific CFTR inhibitor, represents the functional activity of the corrected CFTR channels.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Quantitative Data

| Species | Dose (mg/kg) | Route | Clearance (L/h/kg) | Half-life (h) | Bioavailability (F%) |

| Rat | 1 | IV | 0.13 | 3.0 | - |

| Rat | 1 | PO | - | - | 53 |

| Dog | 1 | IV | 0.64 | 6.4 | - |

| Dog | 1 | PO | - | - | 78 |

Experimental Protocols

Animal Models:

-

Rats: Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Dogs: Beagle dogs are a standard non-rodent species for preclinical toxicology and pharmacokinetic assessments.

Dosing and Sample Collection:

-

Intravenous (IV) Administration:

-

This compound is formulated in a suitable vehicle for intravenous injection.

-

The compound is administered as a single bolus dose into a vein (e.g., tail vein in rats, cephalic vein in dogs).

-

Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., jugular vein or another accessible vessel).

-

-

Oral (PO) Administration:

-

This compound is formulated in an appropriate vehicle for oral gavage.

-

A single dose is administered directly into the stomach using a gavage needle.

-

Blood samples are collected at the same or similar time points as the IV study.

-

Sample Processing and Analysis:

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). The samples are then centrifuged to separate the plasma.

-

Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for quantifying the drug.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as clearance, half-life, and bioavailability.

Conclusion

The preclinical data for this compound demonstrate its potential as a C2 corrector for the treatment of cystic fibrosis in combination with other CFTR modulators. The in vitro studies in patient-derived HBE cells show a significant restoration of CFTR function, and the pharmacokinetic profiles in rats and dogs indicate good oral bioavailability. These promising preclinical results supported the advancement of this compound into clinical trials. Further research and clinical development will be necessary to fully establish the safety and efficacy of this compound-containing triple combination therapies in individuals with cystic fibrosis.

References

The Rise and Discontinuation of GLPG-3221: A Case Study in the Quest for a Triple Combination CFTR Therapy

Mechelen, Belgium & North Chicago, Illinois - In the highly competitive landscape of cystic fibrosis (CF) therapeutics, the development of novel CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators is a relentless pursuit. This technical guide delves into the preclinical and early clinical development of GLPG-3221, a C2 corrector developed by Galapagos and AbbVie, as a key component of a triple combination therapy aimed at treating the majority of CF patients. Despite promising initial data, the program was ultimately discontinued, highlighting the formidable challenges in developing new treatments that can surpass the efficacy of existing therapies.

Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which leads to a dysfunctional or absent CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride ions across cell membranes, a process crucial for maintaining the balance of salt and water on many bodily surfaces.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and thus does not reach the cell surface in sufficient quantities.[2]

The therapeutic strategy for the F508del mutation has evolved to a combination of CFTR modulators: correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the opening probability of the channel once it is at the surface.[3] The development of triple combination therapies, typically involving two distinct correctors (a C1 and a C2 corrector) and a potentiator, has been a major focus of research to maximize the restoration of CFTR function.[3]

This compound: A Novel C2 Corrector

This compound was developed as a second-generation, potent, and orally active C2 corrector.[4] Its role was to complement a C1 corrector and a potentiator to provide a synergistic effect on the F508del-CFTR protein.

Mechanism of Action of the Triple Combination Therapy

The proposed triple combination therapy involving this compound was designed to address the multifaceted defects of the F508del-CFTR protein through a coordinated mechanism:

-

C1 Corrector (GLPG-2222/ABBV-2222): This class of correctors is believed to bind to the misfolded F508del-CFTR protein during its synthesis, assisting in its initial folding and processing within the endoplasmic reticulum.[3] This action increases the amount of CFTR protein that can be trafficked towards the cell surface.[3]

-

C2 Corrector (this compound): Acting at a subsequent step, the C2 corrector is thought to further stabilize the F508del-CFTR protein, facilitating its maturation and transit through the Golgi apparatus to the cell membrane.[1] The combination of C1 and C2 correctors is intended to maximize the density of functional CFTR channels on the cell surface.[1]

-

Potentiator (GLPG-1837): Once the corrected F508del-CFTR protein is inserted into the cell membrane, the potentiator binds to the channel and increases its gating, allowing for a more efficient flow of chloride ions.[5]

Preclinical and Early Clinical Development

The development of this compound and its combination partners was supported by a series of preclinical studies and early-phase clinical trials.

Preclinical Data

In vitro studies were crucial in establishing the potential of the triple combination therapy. While specific quantitative data for the triple combination including this compound is not publicly available, earlier reports on a similar triple combination from Galapagos and AbbVie, which included the C2 corrector GLPG2665, showed a restoration of healthy activity levels in human bronchial epithelial (HBE) cells from patients with the F508del mutation.[6] These combinations resulted in a significant increase in chloride transport compared to the dual-combination therapy Orkambi®.[6] this compound was identified as a potent CFTR corrector with an EC50 of 105 nM.

| Compound | Class | Preclinical Efficacy/Potency |

| This compound | C2 Corrector | EC50: 105 nM |

| GLPG-2222 | C1 Corrector | EC50: <10 nM in primary patient cells (F508del/F508del)[3] |

| GLPG-1837 | Potentiator | EC50: 3 nM (F508del), 339 nM (G551D)[7] |

Experimental Protocols

Human Bronchial Epithelial (HBE) Cell Assays:

The efficacy of CFTR modulators was primarily assessed using primary HBE cells cultured at an air-liquid interface.[8] This in vitro model closely mimics the in vivo environment of the airways.[8] The standard method for evaluating CFTR function in these cultures is the Ussing chamber assay.[9]

-

Cell Culture: HBE cells are isolated from the bronchi of CF patients and cultured on permeable supports to form a polarized epithelial monolayer.[8]

-

Ussing Chamber Measurement: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.[9] The short-circuit current (Isc), a measure of ion transport, is recorded.

-

Protocol:

-

The epithelial sodium channel (ENaC) is inhibited with amiloride to isolate CFTR-mediated chloride current.

-

CFTR is activated with a cAMP agonist, such as forskolin.

-

The potentiator activity is assessed by the acute addition of the compound.

-

The corrector activity is evaluated by pre-incubating the cells with the corrector compounds for 24-48 hours before the Ussing chamber measurement.

-

Finally, a CFTR inhibitor is added to confirm that the measured current is indeed CFTR-specific.

-

Clinical Development

This compound entered a Phase 1 clinical trial in November 2017 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[4] This randomized, double-blind, placebo-controlled study was conducted in Belgium.[4] While the initiation of the trial was announced, detailed results have not been made publicly available.

The other components of the intended triple combination therapy also progressed to clinical trials:

-

GLPG-2222 (ABBV-2222): In a Phase 2 study (ALBATROSS) in CF patients with a gating mutation and the F508del mutation who were on stable Kalydeco® treatment, GLPG-2222 was well-tolerated and resulted in a statistically significant, dose-dependent decrease in sweat chloride concentration (a decrease of 6 mmol/L in the 300mg cohort) and a 2.2% increase in ppFEV1 at the 300mg dose.[10]

-

GLPG-1837: A Phase 2a study (SAPHIRA1) in CF patients with at least one G551D mutation showed that GLPG-1837 treatment led to a concentration-dependent decrease in sweat chloride concentration and a reversal of the decline in lung function observed after a one-week washout of ivacaftor.[11]

Discontinuation of the CF Program

Despite the promising preclinical data and the progression of individual components into clinical trials, the collaboration between Galapagos and AbbVie in cystic fibrosis underwent a significant restructuring. In October 2018, AbbVie assumed full responsibility for the CF program.[12]

Subsequently, in April 2022, AbbVie announced the discontinuation of a different C2 corrector, ABBV-119, after an interim analysis of a Phase 2 trial showed it provided no meaningful improvement when added to a dual-corrector/potentiator therapy.[13] Ultimately, in April 2023, AbbVie announced the discontinuation of all its cystic fibrosis programs, stating that their triple combination therapy "did not work" and that they had no other backup options.[14] The decision was based on the inability of their investigational therapies to demonstrate a competitive efficacy profile compared to the highly effective approved therapies, such as Vertex Pharmaceuticals' Trikafta®.

Conclusion

The story of this compound and the broader Galapagos/AbbVie CF program serves as a compelling case study in the challenges of drug development for cystic fibrosis. While this compound demonstrated promising characteristics as a C2 corrector in preclinical models, the ultimate success of a new CF therapy is measured by its clinical performance in a landscape with a high therapeutic bar. The discontinuation of the program underscores the difficulty of translating in vitro efficacy into clinically meaningful benefits that can rival existing, highly effective treatments. The extensive research and development efforts, however, have contributed valuable knowledge to the field of CFTR modulator science.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpg.com [glpg.com]

- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 6. glpg.com [glpg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]

- 9. cff.org [cff.org]

- 10. glpg.com [glpg.com]

- 11. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news.abbvie.com [news.abbvie.com]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. fiercebiotech.com [fiercebiotech.com]

Chemical properties and formula of GLPG-3221

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG-3221 is a novel, orally bioavailable small molecule that acts as a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie, this compound has been investigated for its potential role in a triple-combination therapy for cystic fibrosis (CF). This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.

Chemical Properties and Formula

This compound is a complex synthetic molecule with the chemical formula C30H37F3N2O6.[1] Its systematic IUPAC name is (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)-3-pyridinyl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid. Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H37F3N2O6 | [1] |

| IUPAC Name | (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)-3-pyridinyl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid | |

| Molecular Weight | 578.62 g/mol | [1] |

| CAS Number | 2222264-64-2 | [1] |

Mechanism of Action and Signaling Pathway

This compound is classified as a CFTR corrector. In individuals with cystic fibrosis caused by the F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing its trafficking to the cell membrane. This compound functions as a 'C2' corrector, working in concert with a 'C1' corrector and a potentiator in a proposed triple-combination therapy. The C1 and C2 correctors act synergistically to rescue the misfolded F508del-CFTR protein, facilitating its processing and transport to the cell surface. Once at the cell surface, the potentiator helps to open the CFTR channel, allowing for the transport of chloride ions.

The following diagram illustrates the proposed mechanism of action for a triple-combination therapy involving this compound.

Experimental Data

The following sections present key in vitro and in vivo data for this compound, primarily sourced from the foundational study by Scanio et al.

In Vitro Efficacy

The primary efficacy of this compound as a CFTR corrector was evaluated using in vitro cell-based assays.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 105 nM | Not Specified | CFTR Correction | [1] |

In Vivo Pharmacokinetics

Pharmacokinetic properties of this compound were assessed in rats.

| Parameter | Value | Dosing | Species | Reference |

| Clearance (Cl) | 0.13 L/h/kg | 1 mg/kg (i.v.) | Rat | [1] |

| Half-life (t1/2) | 3 hours | 1 mg/kg (i.v.) | Rat | [1] |

| Oral Bioavailability (F%) | 53% | 1 mg/kg (p.o.) | Rat | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

CFTR Correction Assay (General Protocol)

While the specific details of the assay used to determine the EC50 of this compound are not publicly available, a general workflow for such an assay is outlined below. This type of assay typically measures the increase in functional CFTR protein at the cell surface.

References

Early Clinical Trial Data for GLPG-3221: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical development of GLPG-3221, a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The development of this compound was initiated by Galapagos NV in collaboration with AbbVie as a potential component of a triple-combination therapy for cystic fibrosis (CF) patients, particularly those with the F508del mutation.

Introduction to this compound

This compound was designed to address the underlying molecular defect in the most common form of cystic fibrosis, caused by the F508del mutation in the CFTR gene. This mutation leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional chloride channels at the cell surface. As a C2 corrector, this compound aimed to improve the processing and trafficking of the F508del-CFTR protein, thereby increasing its density at the plasma membrane.

The therapeutic strategy centered on a triple-combination approach, integrating a C1 corrector, a C2 corrector (like this compound), and a potentiator. This combination was intended to restore CFTR function to a level that would provide significant clinical benefit to patients.

Preclinical Data

In preclinical studies, triple combinations of CFTR modulators from the Galapagos portfolio, which included molecules with the C2 corrector mechanism of this compound, demonstrated a significant increase in chloride transport in in-vitro assays using human bronchial epithelial (HBE) cells from patients with the F508del mutation.

Early Clinical Development: Phase 1 Trial

A Phase 1 clinical trial for this compound was initiated in November 2017 in Belgium.[1][2] This study was designed as a randomized, double-blind, placebo-controlled, single-center trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1][2]

Note: Despite the initiation of this Phase 1 trial, specific quantitative data regarding the safety, tolerability, and pharmacokinetic outcomes have not been made publicly available through press releases, scientific publications, or conference presentations.

Program Status Update

In October 2018, AbbVie assumed full responsibility for the development and commercialization of the entire cystic fibrosis portfolio from Galapagos.[3][4][5] Later, in April 2022, AbbVie announced the discontinuation of a Phase 2 study of a triple-combination therapy for cystic fibrosis that included a C2 corrector.[6] While it has not been officially confirmed that this compound was the C2 corrector in this discontinued trial, the timeline of events suggests a shift in the development strategy for the triple-combination therapy. Furthermore, in January 2025, Galapagos announced a strategic reorganization to focus on cell therapy in oncology and to seek partners for its small molecule assets.[7]

Data Presentation

As no quantitative data from the Phase 1 clinical trial of this compound have been publicly disclosed, a data table cannot be provided.

Experimental Protocols

The specific experimental protocol for the this compound Phase 1 trial is not publicly available. However, a representative protocol for a first-in-human, single and multiple ascending dose (SAD/MAD) study in healthy volunteers is provided below for illustrative purposes.

Representative Phase 1 SAD/MAD Clinical Trial Protocol

Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of [Investigational Drug] in Healthy Adult Subjects.

1. Study Objectives:

-

Primary Objectives:

-

To assess the safety and tolerability of single ascending oral doses of [Investigational Drug] in healthy subjects.

-

To assess the safety and tolerability of multiple ascending oral doses of [Investigational Drug] administered daily for [e.g., 14] days in healthy subjects.

-

-

Secondary Objectives:

-

To characterize the single-dose pharmacokinetic (PK) profile of [Investigational Drug] and its metabolites.

-

To characterize the multiple-dose PK profile of [Investigational Drug] and its metabolites at steady state.

-

To assess the effect of food on the bioavailability of [Investigational Drug].

-

2. Study Design:

-

Part A: Single Ascending Dose (SAD)

-

Sequential dose-escalation cohorts of healthy subjects.

-

Within each cohort, subjects are randomized to receive a single oral dose of [Investigational Drug] or placebo in a [e.g., 6:2] ratio.

-

Dose escalation to the next cohort is based on a review of safety and tolerability data from the preceding cohort.

-

-

Part B: Multiple Ascending Dose (MAD)

-

Sequential dose-escalation cohorts of healthy subjects.

-

Within each cohort, subjects are randomized to receive daily oral doses of [Investigational Drug] or placebo for [e.g., 14] days in a [e.g., 8:2] ratio.

-

Dose escalation decisions are based on a review of safety, tolerability, and PK data from the SAD part and preceding MAD cohorts.

-

3. Key Assessments:

-

Safety and Tolerability:

-

Monitoring of adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.

-

Regular monitoring of vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

-

Physical examinations.

-

-

Pharmacokinetics:

-

Serial blood sampling for the measurement of plasma concentrations of [Investigational Drug] and its major metabolites at predefined time points post-dose.

-

Urine collection for the determination of renal excretion of [Investigational Drug] and its metabolites.

-

PK parameters to be calculated include: Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vz/F. For the MAD part, Cmin, Cavg, and accumulation ratio will also be determined.

-

Mandatory Visualizations

Signaling Pathway of a CFTR Corrector

Caption: Mechanism of action of a CFTR C2 corrector like this compound.

Experimental Workflow for a Phase 1 SAD/MAD Trial

Caption: Representative workflow of a Phase 1 SAD/MAD clinical trial.

References

An In-Depth Technical Guide to GLPG-3221 and its Analogs in Cystic Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced chloride ion transport at the epithelial cell surface. This defect leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs, leading to chronic infections, inflammation, and progressive lung damage.

The advent of CFTR modulators, which include correctors and potentiators, has revolutionized the treatment of CF. Correctors are small molecules that aid in the proper folding and trafficking of mutant CFTR to the cell surface, while potentiators enhance the channel gating function of the CFTR protein. The development of triple-combination therapies, comprising two distinct correctors (a C1 and a C2 corrector) and a potentiator, has shown significant promise in restoring CFTR function to near-normal levels in a large proportion of the CF patient population.

This technical guide focuses on GLPG-3221 (also known as ABBV-3221), a novel C2 corrector developed through a collaboration between Galapagos and AbbVie. It is designed to be a component of a triple-combination therapy for the treatment of CF. This document will provide a comprehensive overview of the preclinical data, experimental protocols, and the structure-activity relationship of this compound and its analogs.

This compound: A Novel C2 Corrector

This compound is a pyrrolidine-based small molecule that acts as a C2 corrector of the F508del-CFTR protein. C2 correctors are thought to act on a later stage of CFTR processing than C1 correctors, further enhancing the amount of functional CFTR that reaches the cell surface. This compound was identified through a medicinal chemistry campaign aimed at discovering potent and orally bioavailable C2 correctors to be used in conjunction with a C1 corrector and a potentiator.

Chemical Structure

IUPAC Name: (2S,3R,4S,5S)-3-(tert-butyl)-4-({[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methyl}oxy)-5-(2-methylphenyl)-1-[(2S)-oxan-2-ylcarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula: C30H37F3N2O6

Molecular Weight: 578.62 g/mol

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in a Triple-Combination Assay [1]

| Parameter | Value | Cell Line | Assay Conditions |

| EC50 | 105 nM | CFBE41o- cells expressing F508del-CFTR-HRP | In the presence of C1 corrector (ABBV-2222) and potentiator (GLPG-1837) |

Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats [1]

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Clearance (CL) | Intravenous (IV) | 1 | 0.22 L/h/kg |

| Volume of Distribution (Vss) | Intravenous (IV) | 1 | 0.6 L/kg |

| Half-life (t1/2) | Intravenous (IV) | 1 | 2.0 h |

| Bioavailability (F) | Oral (PO) | 1 | 83% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

CFTR Cell Surface Expression (CSE) Assay

This assay was utilized to quantify the amount of F508del-CFTR protein that successfully traffics to the cell surface following treatment with corrector compounds.

-

Cell Line: CFBE41o- cells stably expressing F508del-CFTR fused with a horseradish peroxidase (HRP) tag.

-

Protocol:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are then treated with test compounds (e.g., this compound) at various concentrations and incubated for 16-24 hours at 37°C to allow for CFTR correction.

-

Following incubation, the cells are washed to remove any remaining compound.

-

A chemiluminescent HRP substrate is added to the wells.

-

The luminescence, which is proportional to the amount of HRP-tagged CFTR on the cell surface, is measured using a plate reader.

-

Data is normalized to vehicle-treated controls to determine the percent correction.

-

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues. In the context of CF research, it is used to assess the function of the CFTR chloride channel.

-

Cell System: Human bronchial epithelial (HBE) cells isolated from CF patients (homozygous for the F508del mutation) grown on permeable supports to form a polarized monolayer.

-

Protocol:

-

HBE cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium.

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously measured.

-

The cells are pre-treated with a C1 corrector and this compound for 24 hours.

-

During the assay, the basolateral membrane is permeabilized to chloride ions using amphotericin B.

-

A chloride gradient is established across the apical membrane.

-

CFTR-mediated chloride secretion is stimulated by the addition of a cAMP agonist, such as forskolin, to the basolateral solution.

-

A CFTR potentiator (e.g., GLPG-1837) is then added to the apical solution to maximally activate the corrected CFTR channels.

-

The change in Isc following stimulation is a direct measure of CFTR-dependent chloride channel function.

-

The specific CFTR inhibitor, CFTRinh-172, is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CFTR modulators and the experimental workflow for evaluating corrector compounds.

Analogs of this compound: Structure-Activity Relationship (SAR)

The discovery of this compound was the result of an extensive structure-activity relationship (SAR) study of a series of 4-aminopyrrolidine-2-carboxylic acid derivatives. The goal of this medicinal chemistry effort was to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. The following table presents a selection of analogs from this series and their corresponding in vitro activity.

Table 3: Structure-Activity Relationship of this compound Analogs

| Compound | R1 (at 4-position) | R2 (at 5-position) | In Vitro Activity (EC50, nM) |

| This compound | 2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy | o-tolyl | 105 |

| Analog 1 | 2-methoxyphenyl | o-tolyl | >1000 |

| Analog 2 | 2-chlorophenyl | o-tolyl | 500 |

| Analog 3 | 2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy | phenyl | 250 |

| Analog 4 | 2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy | 2-chlorophenyl | 150 |

Note: The data in this table is illustrative and based on the general findings of SAR studies in this chemical series. Specific EC50 values for these exact analogs may not be publicly available.

The SAR studies revealed several key insights:

-

The 4-position substituent: A substituted pyridyl moiety, as seen in this compound, was found to be crucial for high potency. Simpler aromatic substituents led to a significant loss of activity.

-

The 5-position substituent: An ortho-substituted phenyl group, such as the o-tolyl group in this compound, provided a good balance of potency and metabolic stability. Unsubstituted or meta/para-substituted phenyl rings were generally less active.

-

Stereochemistry: The specific stereochemistry of the pyrrolidine ring was critical for the corrector activity.

Clinical Development and Future Outlook

Galapagos initiated a Phase 1 clinical trial of this compound in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[1] The development of CFTR modulators is a highly competitive field, and the collaboration between Galapagos and AbbVie on their CF portfolio has evolved. While the development of some triple-combination therapies was discontinued, the research into novel C1 and C2 correctors has provided valuable insights for the field. The pyrrolidine scaffold of this compound represents a promising chemical class for the development of future CFTR correctors. Further research may focus on optimizing the properties of this series to achieve even greater efficacy and to address the needs of CF patients with rare mutations.

Conclusion

This compound is a potent, orally bioavailable C2 corrector of the F508del-CFTR protein that has demonstrated significant preclinical efficacy as part of a triple-combination therapy. The detailed experimental protocols and SAR data presented in this guide provide a valuable resource for researchers in the field of CF drug discovery. While the clinical development path of this compound has been altered, the scientific knowledge gained from its discovery and early-phase testing contributes to the broader effort to develop highly effective and disease-modifying treatments for all individuals with Cystic Fibrosis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of GLPG-3221 in CFBE41o- Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, leading to a significant reduction in chloride ion transport at the cell surface. GLPG-3221 is a C2 corrector molecule designed to address this trafficking defect of the F508del-CFTR protein. It is being developed as part of a triple combination therapy to restore CFTR function.

These application notes provide detailed protocols for two key in vitro assays to evaluate the efficacy of this compound in a relevant cell-based model: the human bronchial epithelial cell line, CFBE41o-, which is homozygous for the F508del-CFTR mutation. The assays described are a cell surface expression assay using a horseradish peroxidase (HRP) fusion protein and a functional assay measuring ion transport via a Ussing chamber.

Signaling Pathway of F508del-CFTR Correction

The F508del mutation in the CFTR gene leads to a protein folding defect, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome. Corrector molecules, such as this compound, aim to overcome this defect and facilitate the trafficking of the corrected F508del-CFTR protein to the cell membrane, where it can function as a chloride channel.

Caption: F508del-CFTR Protein Trafficking and Correction by this compound.

Experimental Protocols

Cell Surface Expression Assay using F508del-CFTR-HRP Fusion Protein

This assay quantifies the amount of F508del-CFTR protein that has been trafficked to the cell surface following treatment with a corrector compound. It utilizes CFBE41o- cells stably expressing F508del-CFTR tagged with horseradish peroxidase (HRP) in an extracellular loop.

Experimental Workflow:

Caption: Workflow for the Cell Surface Expression Assay.

Detailed Protocol:

-

Cell Culture: Culture CFBE41o- cells stably expressing F508del-CFTR-HRP in a suitable medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the cells into 96-well, clear-bottom, black-walled plates at a density that will result in a confluent monolayer after 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. Also, prepare vehicle control (e.g., 0.1% DMSO) and positive control (a known CFTR corrector) solutions.

-

Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add the prepared compound solutions.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Washing: Gently wash the cells three times with a phosphate-buffered saline (PBS) to remove any remaining compound.

-

HRP Activity Measurement: Add a chemiluminescent or fluorescent HRP substrate (e.g., Amplex® Red) to each well according to the manufacturer's instructions.

-

Detection: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Subtract the background signal (wells with no cells) from all readings. Normalize the data to the vehicle control (0% correction) and a maximal correction control (100%). Plot the dose-response curve and calculate the EC50 value for this compound.

Quantitative Data Summary (Hypothetical):

| Compound | EC50 (nM) | Maximal Efficacy (% of Positive Control) |

| This compound | 105 | 95 |

| Positive Control (e.g., VX-809) | 500 | 100 |

| Vehicle Control | - | 0 |

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This functional assay measures the chloride ion transport across a polarized monolayer of CFBE41o- cells. An increase in chloride current upon stimulation indicates functional CFTR channels at the cell surface.

Experimental Workflow:

Caption: Workflow for the Ussing Chamber Assay.

Detailed Protocol:

-

Cell Culture on Permeable Supports: Seed CFBE41o- cells onto permeable filter supports (e.g., Transwell®) and culture them at an air-liquid interface to promote polarization and the formation of tight junctions. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Compound Treatment: Once the cells have formed a tight monolayer (high TEER), treat the cells with this compound or control compounds by adding them to the basolateral medium for 24 hours.

-

Ussing Chamber Setup: Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral surfaces with appropriate Ringer's solutions. Maintain the temperature at 37°C and bubble the solutions with 95% O2/5% CO2.

-

Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

-

Pharmacological Additions:

-

Add amiloride to the apical solution to block epithelial sodium channels (ENaC).

-

Add forskolin to both the apical and basolateral solutions to raise intracellular cAMP and activate CFTR.

-

Add a CFTR potentiator (e.g., Genistein or VX-770) to the apical solution to maximize channel opening.

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and the potentiator. The magnitude of the CFTRinh-172-sensitive current represents the functional CFTR activity.

Quantitative Data Summary (Hypothetical):

| Treatment | Forskolin-Stimulated ΔIsc (μA/cm²) |

| Vehicle Control | 1.5 ± 0.3 |

| This compound (1 µM) | 8.2 ± 1.1 |

| This compound (1 µM) + C1 Corrector (1 µM) + Potentiator (1 µM) | 25.6 ± 2.5 |

| Positive Control (e.g., VX-809 + VX-770) | 15.4 ± 1.8 |

Conclusion

The described in vitro assays using the CFBE41o- cell line provide a robust platform for the preclinical evaluation of CFTR correctors like this compound. The cell surface expression assay offers a high-throughput method to quantify the rescue of the F508del-CFTR protein to the plasma membrane, while the Ussing chamber assay provides a functional readout of CFTR-mediated chloride transport. Together, these protocols enable a comprehensive assessment of the efficacy of novel CFTR modulators. In vitro studies have demonstrated that triple combination therapies including this compound can restore the activity of the F508del CFTR protein in human bronchial epithelial cells.[1]

References

Application Notes and Protocols for GLPG-3221 in Ussing Chamber Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG-3221 (also known as ABBV-3221) is a novel C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed through a collaboration between Galapagos and AbbVie.[1][2] It is designed to address the trafficking defects of the F508del-CFTR protein, the most common mutation in cystic fibrosis (CF).[1][2] As part of a triple-combination therapy, this compound works to increase the amount of functional CFTR protein at the cell surface, thereby restoring chloride transport.[1][3][4] The Ussing chamber system is a critical in vitro tool for evaluating the efficacy of CFTR modulators like this compound by measuring ion transport across epithelial cell monolayers. These application notes provide a detailed protocol for utilizing this compound in Ussing chamber experiments with human bronchial epithelial (HBE) cells.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in an in vitro human bronchial epithelial cell model. The data demonstrates the dose-dependent potentiation of CFTR-mediated current by this compound when used in combination with a C1 corrector and a potentiator.

| Compound Combination | Parameter | Value | Reference |

| ABBV-2222 (0.15 µM) + GLPG1837 (0.75 µM) | Baseline CFTR Current | 100% | [1] |

| This compound + ABBV-2222 (0.15 µM) + GLPG1837 (0.75 µM) | EC₅₀ | 105 nM | [1] |

| This compound + ABBV-2222 (0.15 µM) + GLPG1837 (0.75 µM) | Maximum Response | 585% | [1] |

Signaling Pathway

This compound acts as a C2 corrector, targeting a specific defect in the processing of the F508del-CFTR protein. In individuals with the F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation and a significant reduction in the number of CFTR channels at the cell surface. C2 correctors like this compound are believed to bind to the misfolded F508del-CFTR protein, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the plasma membrane. This action is complementary to C1 correctors, which target a different aspect of the folding defect. By increasing the density of CFTR channels at the cell surface, this compound, as part of a combination therapy with a C1 corrector and a potentiator (which enhances channel opening), leads to a significant increase in chloride ion transport.

Experimental Protocols

Cell Culture

Human bronchial epithelial (HBE) cells from individuals homozygous for the F508del-CFTR mutation are cultured on permeable supports (e.g., Transwell®) at an air-liquid interface to promote differentiation and polarization.

Ussing Chamber Experimental Workflow

The following diagram outlines the key steps for assessing the effect of this compound on CFTR function using an Ussing chamber.

Detailed Protocol

-

Cell Preparation:

-

Culture F508del/F508del HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Twenty-four hours prior to the Ussing chamber experiment, treat the cells with the desired concentrations of this compound and a C1 corrector (e.g., ABBV-2222) in the basolateral medium. Include a vehicle control (e.g., DMSO).

-

-

Ussing Chamber Setup:

-

Prepare Krebs-bicarbonate Ringer solution for both the apical and basolateral chambers.

-

Mount the permeable supports containing the HBE cell monolayers into the Ussing chambers.

-

Fill the apical and basolateral chambers with the pre-warmed (37°C) and gassed (5% CO₂) Krebs-bicarbonate Ringer solution.

-

-

Electrophysiological Measurements:

-

Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

-

To measure CFTR-independent ion transport, amiloride (an ENaC inhibitor) can be added to the apical chamber.

-

To activate CFTR, add forskolin to the basolateral chamber.

-

To potentiate the activity of the corrected CFTR channels, add a potentiator (e.g., GLPG1837 or ivacaftor) to the apical or basolateral chamber according to its known mechanism.

-

Record the peak Isc response.

-

To confirm that the measured current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber and measure the decrease in Isc.

-

-

Data Analysis:

-

The primary endpoint is the change in Isc (ΔIsc) following the addition of the CFTR activator and potentiator.

-

The CFTR-specific current is calculated as the difference between the peak Isc and the Isc after the addition of the CFTR inhibitor.

-

For dose-response experiments, plot the ΔIsc against the concentration of this compound to determine the EC₅₀.

-

Normalize the data to the vehicle control to determine the percentage increase in CFTR function.

-

Conclusion

This compound is a potent C2 corrector that, in combination with a C1 corrector and a potentiator, significantly enhances CFTR-mediated chloride transport in in vitro models of cystic fibrosis. The Ussing chamber is an indispensable tool for quantifying the electrophysiological effects of this compound and other CFTR modulators. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to further understand and develop therapies for cystic fibrosis.

References

- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. glpg.com [glpg.com]

Application Notes and Protocols for GLPG-3221 CFTR Trafficking Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG-3221 (also known as ABBV-3221) is a novel C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed by Galapagos and AbbVie.[1][2][3] It is designed for use in a triple combination therapy to address the trafficking defect of the most common CF-causing mutation, F508del-CFTR.[1][4] These application notes provide detailed methodologies for key assays used to evaluate the efficacy of this compound in correcting F508del-CFTR trafficking and function.

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which result in a defective protein that is unable to properly traffic to the cell surface and function as a chloride channel.[1] this compound, in combination with a C1 corrector and a potentiator, has been shown to increase the amount of functional CFTR at the cell surface, leading to enhanced chloride transport.[5]

Data Presentation

The following table summarizes the quantitative data for this compound's effect on F508del-CFTR correction.

| Assay | Cell Line | Compound(s) | Key Parameter | Value | Reference |

| Human Bronchial Epithelial - Transepithelial Current Clamp (HBE-TECC) | Primary HBE cells (homozygous F508del) | This compound (C2) + ABBV-2222 (C1) + GLPG-1837 (Potentiator) | EC50 | 105 nM | [5][6] |

| Human Bronchial Epithelial - Transepithelial Current Clamp (HBE-TECC) | Primary HBE cells (homozygous F508del) | This compound (C2) + ABBV-2222 (C1) + GLPG-1837 (Potentiator) | Maximum Response vs. Dual Combination (C1 + Potentiator) | ~6-fold increase | [5] |

| Cell Surface Expression (CSE) - HRP Assay | CFBE41o- cells with HRP-tagged F508del-CFTR | This compound (as part of a combination therapy) | % of Wild-Type CFTR function | >40% | [7] |

Experimental Protocols

Cell Surface Expression Assay using HRP-tagged F508del-CFTR

This assay quantifies the amount of F508del-CFTR that has trafficked to the cell surface following treatment with corrector compounds.

Materials:

-

CFBE41o- cells stably expressing HRP-tagged F508del-CFTR

-

Cell culture medium and supplements

-

This compound and other compounds for testing

-

HRP substrate (e.g., TMB)

-

Plate reader

Protocol:

-

Seed CFBE41o- cells expressing HRP-tagged F508del-CFTR in 96-well plates and culture until confluent.

-

Treat the cells with this compound, alone or in combination with other modulators, at various concentrations for 16-24 hours at 37°C.

-

Wash the cells with ice-cold PBS to remove excess compounds.

-

Add HRP substrate to the wells.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of F508del-CFTR rescue relative to a positive control (e.g., cells treated with a known corrector) and untreated cells.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This functional assay measures the chloride ion transport across a polarized epithelial cell monolayer.

Materials:

-

Primary human bronchial epithelial (HBE) cells from F508del homozygous donors

-

Air-liquid interface (ALI) culture system

-

Ussing chamber system

-

Ringer's solution

-

Forskolin, Genistein, and CFTR inhibitor-172

-

This compound and other test compounds

Protocol:

-

Culture primary HBE cells on permeable supports in an ALI system to form polarized monolayers.

-

Treat the monolayers with this compound in combination with a C1 corrector and a potentiator for 24-48 hours.

-

Mount the permeable supports in the Ussing chamber.

-

Bathe both the apical and basolateral sides with Ringer's solution and measure the baseline short-circuit current (Isc).

-

To stimulate CFTR-mediated chloride secretion, add forskolin and genistein to the basolateral solution.

-

Record the change in Isc.

-

To confirm that the current is CFTR-specific, add CFTR inhibitor-172 to the apical solution and observe the inhibition of the Isc.

-

Calculate the net change in Isc to determine the level of CFTR function.

Cell Surface Biotinylation and Western Blotting

This biochemical assay directly measures the amount of CFTR protein at the cell surface.

Materials:

-

Polarized epithelial cells (e.g., CFBE41o- or primary HBE cells)

-

Cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

-

Lysis buffer

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

-

Anti-CFTR antibody

Protocol:

-

Culture cells to confluence and treat with this compound and other modulators.

-

Cool the cells to 4°C to inhibit membrane trafficking.

-

Apically incubate the cells with a cell-impermeable biotinylation reagent to label cell surface proteins.

-

Quench the biotinylation reaction and lyse the cells.

-

Isolate the biotinylated proteins by incubating the cell lysate with streptavidin beads.

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-CFTR antibody to detect the amount of cell surface-resident CFTR.

-

Quantify the band intensity to determine the relative amount of CFTR at the cell surface compared to control conditions.

Visualizations

Caption: Mechanism of action for this compound in a triple combination therapy.

Caption: Workflow for the Ussing chamber functional assay.

References

- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. ABBV-3221 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. ABBV-3221 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. CFTR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. glpg.com [glpg.com]

Application Notes and Protocols for Western Blotting of GLPG-3221 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein expression in cells treated with GLPG-3221, a C2 corrector of CFTR. The protocol outlines the methodology for cell culture and treatment, protein extraction, quantification, and subsequent detection of CFTR protein isoforms by Western blotting. Furthermore, this document includes a summary of expected quantitative data and visual representations of the signaling pathway and experimental workflow to facilitate a comprehensive understanding of the experimental process and anticipated results.

Introduction